molecular formula C6H4F3NOS B6350620 2-Hydroxy-5-(trifluoromethylthio)pyridine, 95% CAS No. 1204234-48-9

2-Hydroxy-5-(trifluoromethylthio)pyridine, 95%

Cat. No. B6350620
CAS RN: 1204234-48-9
M. Wt: 195.16 g/mol
InChI Key: GUNNLYMRUKNFBC-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(trifluoromethyl)pyridine is a pyridine derivative and a heterocyclic building block . It has useful applications in catalysis, drug design, molecular recognition, and natural product synthesis .


Synthesis Analysis

The synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new derivatives have acquired ISO common names .


Molecular Structure Analysis

The empirical formula of 2-Hydroxy-5-(trifluoromethyl)pyridine is C6H4F3NO . Its molecular weight is 163.10 . The SMILES string representation is Oc1ccc(cn1)C(F)(F)F .


Physical And Chemical Properties Analysis

2-Hydroxy-5-(trifluoromethyl)pyridine has a melting point of 145-149 °C (lit.) . It is a crystalline powder with a white to beige color . It has a density of 1.4±0.1 g/cm3 .

Scientific Research Applications

Organic Synthesis and Catalysis

A key application of 2-Hydroxy-5-(trifluoromethylthio)pyridine is in the synthesis of complex organic molecules. Parmar et al. (2023) highlight its utility in developing hybrid catalysts for synthesizing pyranopyrimidine scaffolds, crucial for medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications (Parmar, Vala, & Patel, 2023). Similarly, the role of pyridine derivatives, including 2-Hydroxy-5-(trifluoromethylthio)pyridine, in the catalytic vapor phase synthesis of pyridine bases, highlights its significance in addressing the growing demand for pyridine derivatives in various chemical processes (Reddy, Srinivasakannan, & Raghavan, 2012).

Medicinal Chemistry

In medicinal chemistry, pyridine derivatives are pivotal in developing new therapeutic agents. Altaf et al. (2015) discuss the medicinal importance of pyridine derivatives, including their role in creating compounds with various biological activities, thereby underscoring the chemical's versatility and significance in drug development (Altaf et al., 2015). Furthermore, the exploration of pyridine-based heterocycles as potential anticancer agents illustrates the compound's utility in addressing critical health issues, offering insights into novel and effective chemotherapeutic agents (Alrooqi et al., 2022).

Agrochemical Development

The discovery of pyridine-based agrochemicals underscores the compound's importance in the agricultural sector. Guan et al. (2016) review the role of Intermediate Derivatization Methods in enhancing the efficiency of discovering novel lead compounds, including pyridine-based pesticides, fungicides, and herbicides. This approach helps meet the changing market requirements, demonstrating the compound's versatility in developing effective solutions for agricultural challenges (Guan, Liu, Sun, Xie, & Wang, 2016).

Safety and Hazards

2-Hydroxy-5-(trifluoromethyl)pyridine is harmful if swallowed and in contact with skin . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, eye protection, and face protection .

Future Directions

The future directions of 2-Hydroxy-5-(trifluoromethyl)pyridine research are promising. It is expected that many novel applications of its derivatives will be discovered in the future . Several derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Biochemical Analysis

Biochemical Properties

5-(Trifluoromethylthio)pyridin-2(1h)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with zinc complexes supported by pyridine-N-oxide ligands, which are involved in catalytic Michael addition reactions . These interactions are typically characterized by the formation of hydrogen bonds and coordination complexes, which can influence the activity and stability of the enzymes and proteins involved.

Cellular Effects

The effects of 5-(Trifluoromethylthio)pyridin-2(1h)-one on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a critical role in cell proliferation, migration, and apoptosis . By inhibiting FGFR, 5-(Trifluoromethylthio)pyridin-2(1h)-one can potentially suppress tumor growth and metastasis.

Molecular Mechanism

At the molecular level, 5-(Trifluoromethylthio)pyridin-2(1h)-one exerts its effects through various mechanisms. It can form hydrogen bonds with specific amino acid residues in proteins, leading to enzyme inhibition or activation. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in cellular behavior and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Trifluoromethylthio)pyridin-2(1h)-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as being kept at 2-8°C . Its activity may decrease over time due to gradual degradation, which can impact its effectiveness in long-term experiments.

Dosage Effects in Animal Models

The effects of 5-(Trifluoromethylthio)pyridin-2(1h)-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including irritation and respiratory issues . Therefore, determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing side effects.

Metabolic Pathways

5-(Trifluoromethylthio)pyridin-2(1h)-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter metabolite levels within cells . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of 5-(Trifluoromethylthio)pyridin-2(1h)-one within cells and tissues are influenced by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in particular tissues . The compound’s localization and distribution can significantly impact its biological activity and therapeutic efficacy.

Subcellular Localization

5-(Trifluoromethylthio)pyridin-2(1h)-one exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its use in research and therapeutic applications.

properties

IUPAC Name

5-(trifluoromethylsulfanyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NOS/c7-6(8,9)12-4-1-2-5(11)10-3-4/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNNLYMRUKNFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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